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molecular formula C9H8ClN3O B8351481 N-(6-chloro-1H-indazol-3-yl)acetamide

N-(6-chloro-1H-indazol-3-yl)acetamide

Cat. No. B8351481
M. Wt: 209.63 g/mol
InChI Key: QUQLDSFMMZCQHF-UHFFFAOYSA-N
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Patent
US06949579B2

Procedure details

0.32 cm3 of predistilled acetyl chloride is added to 750 mg of 6-chloro-1H-indazole-3-amine in 10 cm3 of pyridine, after the reaction medium has been cooled to about 3° C. The medium is then allowed to return to 19° C. over 48 hours. The reaction medium is evaporated to dryness under reduced pressure (2 kPa; 40° C.). The residue is taken up in 75 cm3 of ethyl acetate and 50 cm3 of distilled water. The organic phase is washed again with 50 cm3 of distilled water and then dried over magnesium sulphate, filtered through a sinter funnel and evaporated under reduced pressure. The residue obtained is purified by chromatography under an argon pressure of 50 kPa, on a column of silica gel (particle size 40-60 μm; diameter 4 cm), eluting with a cyclohexane/ethyl acetate mixture (60/40 by volume) and collecting 35 cm3 fractions. The fractions containing the expected product are combined and evaporated under reduced pressure (2 kPa; 40° C.). After drying (90 Pa; 45° C.), 700 mg of N-(6-chloro-1H-indazol-3-yl)-acetamide, melting at 240° C., are obtained.
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl:5][C:6]1[CH:14]=[C:13]2[C:9]([C:10]([NH2:15])=[N:11][NH:12]2)=[CH:8][CH:7]=1>N1C=CC=CC=1>[Cl:5][C:6]1[CH:14]=[C:13]2[C:9]([C:10]([NH:15][C:1](=[O:3])[CH3:2])=[N:11][NH:12]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
750 mg
Type
reactant
Smiles
ClC1=CC=C2C(=NNC2=C1)N
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction medium is evaporated to dryness under reduced pressure (2 kPa; 40° C.)
WASH
Type
WASH
Details
The organic phase is washed again with 50 cm3 of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered through a sinter funnel
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography under an argon pressure of 50 kPa
WASH
Type
WASH
Details
on a column of silica gel (particle size 40-60 μm; diameter 4 cm), eluting with a cyclohexane/ethyl acetate mixture (60/40 by volume)
CUSTOM
Type
CUSTOM
Details
collecting 35 cm3 fractions
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (2 kPa; 40° C.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (90 Pa; 45° C.), 700 mg of N-(6-chloro-1H-indazol-3-yl)-acetamide, melting at 240° C.
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
ClC1=CC=C2C(=NNC2=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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